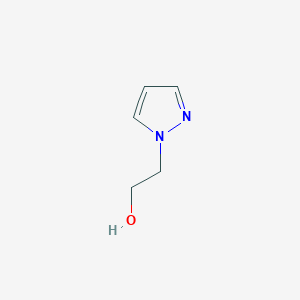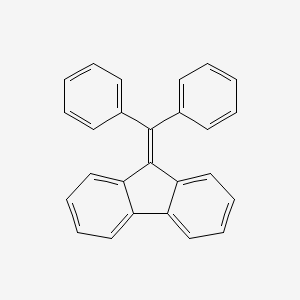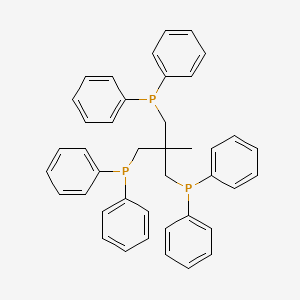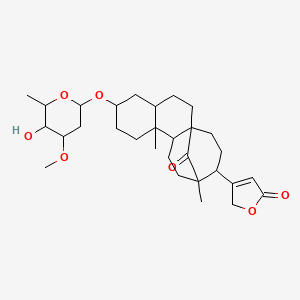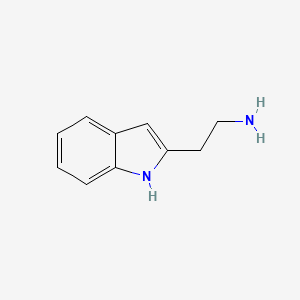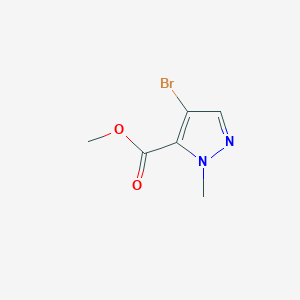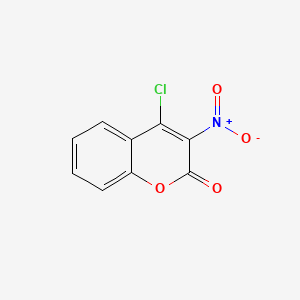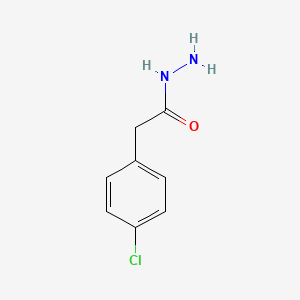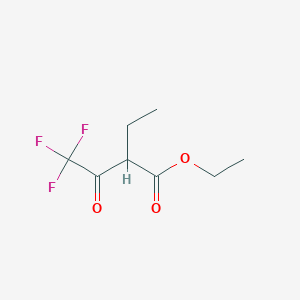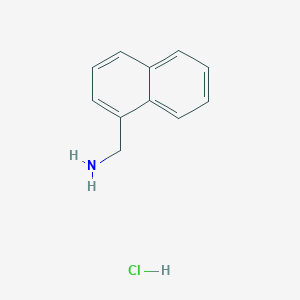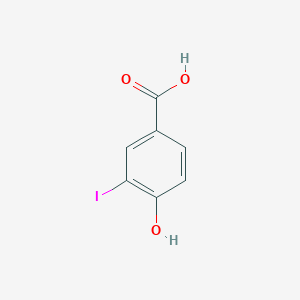![molecular formula C8H10O3 B1585423 3-Oxabicyclo[3.3.1]nonane-2,4-dione CAS No. 4355-31-1](/img/structure/B1585423.png)
3-Oxabicyclo[3.3.1]nonane-2,4-dione
Descripción general
Descripción
3-Oxabicyclo[3.3.1]nonane-2,4-dione is a chemical compound with the molecular formula C8H10O3 . It is a derivative of the bicyclo[3.3.1]nonane moiety, which is common in many biologically significant natural products .
Synthesis Analysis
The synthesis of 3-Oxabicyclo[3.3.1]nonane-2,4-dione and its derivatives has been explored in several studies . For instance, one study reported a radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Another study outlined a practical synthesis method for the system having no substituent at the C3-position .Molecular Structure Analysis
The molecular structure of 3-Oxabicyclo[3.3.1]nonane-2,4-dione and its derivatives has been examined in several studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Aplicaciones Científicas De Investigación
Crystal Structure and Polymorphism
Polymorphism in 3-azabicyclo[3.3.1]nonane-2,4-dione : The research conducted by Hulme et al. (2007) delved into the polymorphism of 3-azabicyclo[3.3.1]nonane-2,4-dione, focusing on the possibility of a hydrogen-bonded dimer motif in its crystal structure. The study employed automated polymorph screens, thermal studies, computational studies, and FTIR spectra, revealing the existence of a new catemer-based metastable polymorph, a plastic phase, and the role of weak hydrogen bonds in the molecule's structural behavior (Hulme et al., 2007).
Crystal Structure with Acetic Acid : Another study by Hulme et al. (2006) described the crystal structure formed by 3-azabicyclo[3.3.1]nonane-2,4-dione with acetic acid, presenting hydrogen-bonded chains comprising alternating molecules of the compound and acetic acid (Hulme et al., 2006).
Synthetic Applications
Stereoselective Synthesis of Polyhydroxylated Structures : The work by Khlevin et al. (2012) on the synthesis of polyhydroxylated 8-oxabicyclo[3.2.1]octanes and 2,7-dioxatricyclo[4.2.1.03,8]nonanes highlighted the compound's role in creating potential bioactive molecules. The process involved transformations leading to structures with several stereocenters, suggesting its utility in complex organic synthesis (Khlevin et al., 2012).
Conformational Analysis in Complexes : Research by Peters et al. (1978) on the conformation of 3-oxabicyclo[3.3.1]nonane and its derivatives, using NMR spectroscopy and lanthanide shift reagents, provided insights into the molecular conformation and interactions in these compounds, contributing to understanding their behavior in chemical systems (Peters et al., 1978).
Safety And Hazards
Direcciones Futuras
The bicyclo[3.3.1]nonane moiety, which is a part of 3-Oxabicyclo[3.3.1]nonane-2,4-dione, is predominant in many biologically active natural products . Therefore, it is an enticing target for organic chemists, and many efficient strategies have been developed to access this ring system synthetically . Future research may focus on developing new synthetic methods and exploring the biological applications of these compounds .
Propiedades
IUPAC Name |
3-oxabicyclo[3.3.1]nonane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-5-2-1-3-6(4-5)8(10)11-7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWJPSYCWGSKND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329331 | |
| Record name | 3-oxabicyclo[3.3.1]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxabicyclo[3.3.1]nonane-2,4-dione | |
CAS RN |
4355-31-1 | |
| Record name | 4355-31-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-oxabicyclo[3.3.1]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

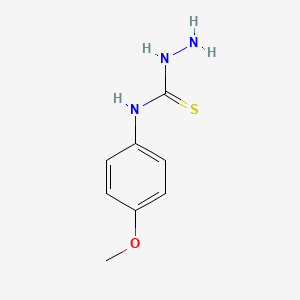
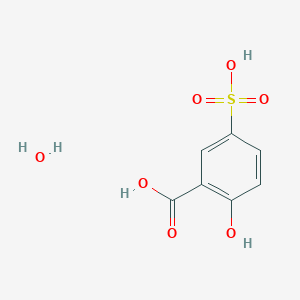
![Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1585345.png)
